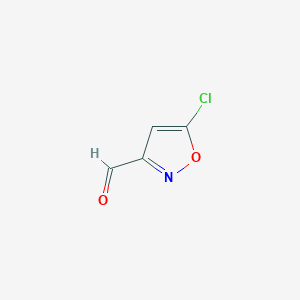

5-Chloroisoxazole-3-carbaldehyde

Description

Historical Context and Evolution of Isoxazole (B147169) Chemistry

The journey of isoxazole chemistry began in 1903 when Claisen reported the first synthesis of the parent isoxazole. nih.gov Since this pioneering work, the field has witnessed remarkable growth, with the development of numerous synthetic methodologies to access a wide range of substituted isoxazoles. nih.govrsc.org A significant breakthrough was the advent of 1,3-dipolar cycloaddition reactions, particularly the reaction of nitrile oxides with alkynes, which provides a powerful and regioselective route to isoxazoles. rsc.orgwikipedia.org

Over the decades, the focus of isoxazole chemistry has evolved from fundamental synthesis to the exploration of their diverse applications. The inherent electronic properties of the isoxazole ring, characterized by an electron-rich nature and a labile N-O bond, make it a versatile synthon. wikipedia.orgnih.gov This unique reactivity allows for various transformations, including ring-opening reactions to yield valuable difunctionalized intermediates. researchgate.net The continuous development of new synthetic methods, including transition metal-catalyzed cross-coupling and C-H functionalization reactions, has further expanded the accessible chemical space of isoxazole derivatives. rsc.orgnih.gov

Strategic Importance of the Isoxazole Nucleus as a Versatile Synthon and Building Block in Synthetic Methodologies

The isoxazole ring is more than just a stable aromatic heterocycle; it is a strategic tool in the hands of synthetic chemists. researchgate.net Its utility as a versatile synthon stems from the predictable reactivity of the ring system. The weak N-O bond can be cleaved under specific conditions, such as reduction or treatment with a base, to unmask a variety of functional groups. researchgate.net This "masked" functionality makes isoxazoles valuable precursors to 1,3-dicarbonyl compounds, β-hydroxy ketones, γ-amino alcohols, and other important synthetic intermediates. researchgate.net

Furthermore, the isoxazole nucleus itself is a key pharmacophore found in numerous biologically active compounds and approved drugs. bohrium.comnih.gov Its presence can enhance the pharmacological properties of a molecule, improve its metabolic stability, and reduce toxicity. bohrium.com The ability to readily introduce substituents at various positions of the isoxazole ring allows for fine-tuning of a compound's biological activity, making it a cornerstone in drug discovery and development. researchgate.net The strategic incorporation of the isoxazole moiety into complex molecules continues to be a key strategy in the design of novel therapeutic agents. bohrium.commdpi.com

Table 1: Key Synthetic Methodologies for Isoxazole Ring Construction

| Methodology | Reactants | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide and Alkyne/Alkene | High regioselectivity, versatile for substituted isoxazoles. | rsc.org, wikipedia.org |

| Condensation Reaction | 1,3-Diketone and Hydroxylamine (B1172632) | A classical and straightforward method. | wikipedia.org |

| Transition Metal-Catalyzed Cycloaddition | Various precursors | Enables novel and efficient transformations. | rsc.org |

Positioning of 5-Chloroisoxazole-3-carbaldehyde as a Key Synthetic Intermediate for Functionalized Heterocycles

Within the diverse family of isoxazole derivatives, this compound stands out as a particularly valuable and versatile synthetic intermediate. Its strategic importance lies in the presence of two distinct reactive sites: the aldehyde group at the 3-position and the chlorine atom at the 5-position.

The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. It can readily undergo condensation reactions, reductive aminations, and additions of organometallic reagents to introduce diverse substituents and build molecular complexity. This allows for the straightforward synthesis of a variety of derivatives, including hydrazones, which have shown potential as antitubercular agents. researchgate.net

The chlorine atom at the 5-position is a key feature that unlocks further synthetic possibilities. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to create a library of 5-substituted isoxazoles. mdpi.com More importantly, under specific conditions, such as catalysis with iron(II) chloride, 5-chloroisoxazoles can undergo isomerization to form highly reactive 2H-azirine-2-carbonyl chlorides. mdpi.comresearchgate.net These intermediates can then be trapped with a range of nucleophiles to generate a diverse array of functionalized heterocycles, including amides, esters, and thioesters of 2H-azirine-2-carboxylic acids. mdpi.com

The dual reactivity of this compound makes it a powerful building block for the synthesis of complex heterocyclic systems. researchgate.netrsc.orgeasychair.org Its ability to participate in a variety of reactions allows for the efficient construction of molecules with potential applications in medicinal chemistry and materials science.

Table 2: Reactivity of this compound

| Reactive Site | Reaction Type | Potential Products | Reference(s) |

| Aldehyde (C3) | Condensation, Reductive Amination, Grignard Reaction | Hydrazones, Amines, Alcohols | researchgate.net |

| Chlorine (C5) | Nucleophilic Substitution, Isomerization | 5-Substituted Isoxazoles, 2H-Azirine Derivatives | mdpi.com, researchgate.net |

Research Gaps and Future Directions in this compound Research

Despite the established utility of this compound, several areas remain ripe for exploration. A significant research gap lies in the full exploration of its reaction scope. While its use in generating 2H-azirine derivatives is documented, a systematic investigation into the reactivity of the aldehyde group in concert with the chloro-substituent could unveil novel and efficient pathways to complex heterocyclic scaffolds.

Future research should focus on several key directions:

Development of Novel Catalytic Systems: Exploring new and more efficient catalysts for the transformation of this compound could lead to milder reaction conditions, improved yields, and enhanced selectivity. This includes the development of enantioselective methods to access chiral heterocyclic products.

Expansion of the Substrate Scope: Investigating the reactivity of this compound with a wider range of nucleophiles and reaction partners will undoubtedly expand its synthetic utility. This could involve exploring its use in multicomponent reactions to rapidly build molecular complexity.

Application in the Synthesis of Biologically Active Molecules: A focused effort to utilize this compound as a key building block in the total synthesis of natural products and the design of novel pharmaceutical agents is a promising avenue. Its unique reactivity profile could provide access to novel chemical space for drug discovery.

Photochemical and Electrochemical Transformations: Investigating the behavior of this compound under photochemical or electrochemical conditions could lead to the discovery of novel and unprecedented transformations, further expanding its synthetic repertoire.

By addressing these research gaps and pursuing these future directions, the scientific community can unlock the full potential of this compound as a powerful tool in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-4-1-3(2-7)6-8-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYULBTPXQUOTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloroisoxazole 3 Carbaldehyde

De Novo Synthesis Approaches to the Isoxazole (B147169) Ring System with Specific Functionalization

The de novo synthesis of the isoxazole core, particularly one bearing both a chloro substituent at the C5 position and an aldehyde at the C3 position, requires precise control over reaction conditions and starting material selection. These methods build the heterocyclic ring from acyclic precursors.

Cycloaddition Reactions in the Construction of the 5-Chloroisoxazole Core

The 1,3-dipolar cycloaddition reaction is a cornerstone in isoxazole synthesis, typically involving the reaction of a nitrile oxide with an alkyne. edu.krd This [3+2] cycloaddition approach is highly versatile for creating five-membered heterocyclic rings. nih.gov For the specific synthesis of the 5-chloroisoxazole core, this strategy would necessitate the use of a chlorinated dipolarophile.

A representative, though specialized, pathway involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with a chloro-substituted alkyne. For instance, the cycloaddition of a nitrile oxide with 1-chloro-2-alkyne could theoretically yield a 5-chloroisoxazole derivative. Subsequent functional group manipulation of the substituent at the C3 position would then be required to introduce the aldehyde functionality.

Intramolecular oxidative cycloaddition of alkyne-tethered aldoximes represents another sophisticated route. nih.gov In this method, a catalyst, often a hypervalent iodine species, facilitates the conversion of the aldoxime to a nitrile oxide, which then rapidly undergoes an intramolecular cycloaddition with the tethered alkyne to form a fused isoxazole ring system. nih.gov

| Reaction Type | Key Reactants | Product Core | Key Features |

| Intermolecular 1,3-Dipolar Cycloaddition | Nitrile Oxide, Chloro-substituted Alkyne | 5-Chloroisoxazole | Builds the ring from two separate components; regioselectivity can be a challenge. |

| Intramolecular Oxidative Cycloaddition | Alkyne-tethered Aldoxime, Oxidant | Fused Isoxazole | Forms complex polycyclic systems in a single step with high efficiency. nih.gov |

Condensation Reactions in the Formation of Isoxazoles Bearing Chlorination and Aldehyde Functionality

Condensation reactions provide a classical and effective route to the isoxazole nucleus, typically by reacting a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). researchgate.netyoutube.com To obtain the specific 5-chloro-3-formyl substitution pattern, a carefully designed dicarbonyl precursor is essential.

A plausible synthetic route would involve the condensation of a β-ketoaldehyde derivative, such as 4-chloro-2,4-dioxobutanal, with hydroxylamine hydrochloride. The reaction proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring. The pH of the reaction medium can be critical in determining the final product structure. youtube.com The reaction of aldehydes with primary nitro compounds can also lead to isoxazole derivatives through β-dinitro intermediates.

Oxidative Strategies for Aldehyde Introduction at the C3 Position

Introducing the aldehyde group at the C3 position during the ring-forming process can be achieved through oxidative methods. One such strategy involves the oxidative conversion of oximes into 3-aryl isoxazoles. mdpi.com A more direct approach for the target molecule could involve the use of a precursor where the future aldehyde group is masked.

For example, an oxidative cycloaddition could be employed starting from an aldoxime derived from a protected glyoxal (B1671930) derivative tethered to an alkyne. nih.gov After the formation of the isoxazole ring, a deprotection step would reveal the C3-aldehyde. This approach integrates the formation of the heterocyclic core with the establishment of the required oxidation state at the C3 position.

Multi-Component Reactions (MCRs) for Isoxazole Synthesis

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules like isoxazoles in a single synthetic operation by combining three or more reactants. nih.govscielo.br These reactions are valued for their atom economy and procedural simplicity. researchgate.net A common MCR for isoxazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. researchgate.net

To apply this to 5-Chloroisoxazole-3-carbaldehyde, a hypothetical MCR could be designed. This might involve the reaction of a protected glyoxal (as the aldehyde component), a chlorinated β-ketoester (like ethyl 4-chloro-3-oxobutanoate), and hydroxylamine. The components would assemble in a cascade of reactions, likely involving Knoevenagel condensation followed by cyclization and dehydration, to yield the desired substituted isoxazole framework.

Functional Group Interconversion Strategies for this compound and its Precursors

Functional group interconversion (FGI) strategies are vital when direct de novo synthesis is challenging. These methods start with a pre-formed isoxazole ring and modify its substituents to achieve the target structure.

Halogenation Reactions at the C5 Position of Isoxazole Carbaldehydes

A highly effective and common strategy for the synthesis of 5-chloroisoxazoles involves the halogenation of a corresponding isoxazol-5(4H)-one precursor. mdpi.com This method is a prime example of a functional group interconversion where a C=O group in the tautomeric form of the heterocycle is converted to a C-Cl bond.

The synthesis would begin with the preparation of an appropriate isoxazole-3-carbaldehyde (B1319062) derivative that exists as, or can be converted to, its isoxazol-5(4H)-one tautomer. This precursor is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is typically heated to drive the conversion. This process is robust and has been used to prepare a variety of 5-chloroisoxazoles from their isoxazol-5(4H)-one counterparts. mdpi.com

| Precursor | Reagent | Reaction Type | Product | Key Advantage |

| Isoxazole-3-carbaldehyde (as its isoxazol-5(4H)-one tautomer) | Phosphorus oxychloride (POCl₃) | Halogenation / Dehydration | This compound | Direct and efficient conversion of a C5-keto group to the C5-chloro substituent. mdpi.com |

Selective Oxidation of Precursor Methyl or Hydroxymethyl Groups to Aldehyde Functionality

The introduction of an aldehyde functional group at the C-3 position of the isoxazole ring is a critical step in the synthesis of this compound. While direct oxidation of a methyl group on the isoxazole core can be challenging, several methodologies have been developed to install the aldehyde moiety through the transformation of other precursor functional groups.

One effective strategy involves the reduction of a corresponding ester. For instance, research has shown that isoxazole-5-carboxylates can be reduced to their respective aldehydes. A study demonstrated that 3-O-protected 3-hydroxyisoxazole-5-esters can be effectively reduced to 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes using Diisobutylaluminium hydride (DIBAH). researchgate.net This method provides a high-yield pathway to the aldehyde from a more stable ester precursor. While this specific example pertains to the 5-position, the principle is a fundamental transformation in organic synthesis and is applicable to the 3-position as well.

Another approach involves the synthesis of 3-substituted isoxazole-4-carbaldehydes through the condensation reaction of nitroalkanes with 3-oxetanone, showcasing alternative routes to introduce the carbaldehyde group onto the isoxazole ring system. nih.gov Although this method places the aldehyde at the C-4 position, it highlights the versatility of synthetic strategies for formylating the isoxazole heterocycle.

The following table summarizes a key transformation for generating an aldehyde on the isoxazole ring:

| Precursor Functional Group | Reagent | Product Functional Group | Position | Yield (%) | Reference |

| Ester | DIBAH | Aldehyde | 5 | 75-98 | researchgate.net |

This interactive table illustrates a common method for aldehyde synthesis on the isoxazole ring, which can be adapted for the C-3 position.

Nucleophilic Aromatic Substitution Precursors to Chloroisoxazoles

The synthesis of chloroisoxazoles, a key step for obtaining the target molecule, can be achieved from several types of precursors. A primary method involves the treatment of isoxazol-5(4H)-ones with a chlorinating agent. A general procedure describes adding triethylamine (B128534) to a suspension of an isoxazol-5(4H)-one in phosphorus oxychloride (POCl₃) at 0 °C, followed by heating. mdpi.com This reaction effectively converts the tautomeric hydroxy form of the isoxazolone into the desired 5-chloro-substituted isoxazole. mdpi.com

Another advanced approach considers precursors suitable for nucleophilic aromatic substitution (SNAr). The isoxazole ring, when substituted with strong electron-withdrawing groups, is activated for SNAr reactions. wikipedia.org The nitro group is an excellent leaving group in such reactions. Research has demonstrated that 5-nitroisoxazoles readily undergo SNAr reactions with a wide variety of nucleophiles under mild conditions, providing straightforward access to polysubstituted isoxazole derivatives. rsc.orgnih.govmdpi.com This establishes 5-nitroisoxazoles as viable precursors for 5-chloroisoxazoles, where a chloride anion would act as the nucleophile to displace the nitro group. While the direct substitution of a nitro group for a chloro group on the isoxazole ring is less commonly documented than other nucleophiles, fluorodenitration has been successfully performed on other heterocyclic systems like pyridine, suggesting the plausibility of this route. researchgate.net

The reactivity in SNAr reactions is often governed by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.org The presence of an activating group, such as a nitro group, is crucial for this stabilization. wikipedia.orgjuniperpublishers.com

| Precursor Type | Reagent(s) | Product | Key Mechanism | Reference |

| Isoxazol-5(4H)-one | POCl₃, Triethylamine | 5-Chloroisoxazole | Dehydrative Chlorination | mdpi.com |

| 5-Nitroisoxazole | Chloride source (e.g., CsCl) | 5-Chloroisoxazole | Nucleophilic Aromatic Substitution (SNAr) | rsc.orgnih.gov |

This interactive table compares two precursor types for the synthesis of chloroisoxazoles.

Green Chemistry and Sustainable Synthesis of this compound and Related Isoxazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to reduce environmental impact and enhance sustainability.

Catalyst-Free and Solvent-Free Methodologies

A significant focus of green isoxazole synthesis is the elimination of hazardous solvents and catalysts. Several methodologies have been developed that operate under solvent-free or catalyst-free conditions. For example, a scalable, solvent-free synthesis of 3,5-disubstituted isoxazoles has been achieved using ball-milling, which can proceed even without a catalyst for certain substrates. mdpi.com

The use of water as a reaction medium is another cornerstone of green chemistry. mdpi.com An environmentally benign procedure for synthesizing 5-arylisoxazole derivatives involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without any catalyst. mdpi.com This method offers advantages such as simple work-up, mild conditions, and high yields. mdpi.com Similarly, non-catalytic cycloaddition reactions in water have been used to produce pyrrolo isoxazoles efficiently.

Ultrasound has also been employed to promote isoxazole synthesis under green conditions. A one-pot cascade reaction to form isoxazole derivatives can be performed in water using ultrasonication, which avoids the need for metal catalysts. nih.gov

Utilization of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable raw materials. chemicalbook.com In isoxazole synthesis, this is being explored through the use of biomass-derived catalysts and solvents. A notable example is the use of a water extract of orange fruit peel ash (WEOFPA), an agro-waste product, as an efficient catalyst for synthesizing isoxazole derivatives. rsc.org

Cellulose (B213188), the most abundant biopolymer, serves as another important renewable feedstock. google.com Amine-functionalized cellulose has been developed and used as a recyclable, heterogeneous catalyst for the three-component synthesis of isoxazol-5(4H)-one derivatives. Furthermore, biorenewable deep eutectic solvents (DES), such as those made from choline (B1196258) chloride and urea, have been employed as environmentally friendly alternatives to traditional volatile organic solvents for the synthesis of 3,5-disubstituted isoxazoles. mdpi.com

Atom-Economical and Waste-Minimizing Synthetic Routes

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are inherently atom-economical and are widely used for isoxazole synthesis. The reaction of aldehydes, ketoesters, and hydroxylamine hydrochloride to form isoxazol-5(4H)-ones is a classic example of an MCR that minimizes waste by building complexity in a single step. rsc.org

Techniques like microwave irradiation and ultrasound not only accelerate reactions but also contribute to waste minimization by often improving yields and reducing the need for large excesses of reagents or harsh solvents. nih.gov Microwave-assisted synthesis is considered a green and sustainable technique that provides cleaner reactions and is energy-efficient. The development of metal-free synthetic routes is also critical for waste reduction, as it avoids the use of toxic and costly metal catalysts that can be difficult to separate from the reaction mixture and often generate significant waste. nih.gov

Reactivity and Mechanistic Studies of 5 Chloroisoxazole 3 Carbaldehyde

Reactivity of the Aldehyde Functionality (C3)

The carbaldehyde group at the C3 position is a key site for a variety of chemical modifications, including nucleophilic additions, condensations, oxidations, reductions, and olefinations.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A prominent example of this reactivity is the Grignard reaction. While specific studies on 5-Chloroisoxazole-3-carbaldehyde are not extensively documented in this exact context, the reaction of Grignard reagents with similar heterocyclic aldehydes is well-established. For instance, the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile (B6590771) has been shown to proceed via addition to the nitrile group, followed by cyclization. nih.gov By analogy, the reaction of a Grignard reagent (R-MgX) with this compound would be expected to yield a secondary alcohol after acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide furnishes the alcohol. masterorganicchemistry.com

The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated.

Table 1: Predicted Products of Nucleophilic Addition with Grignard Reagents

| Grignard Reagent (R-MgX) | Predicted Product |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(5-Chloroisoxazol-3-yl)ethanol |

Condensation and Imine Formation Reactions

The aldehyde functionality readily participates in condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. nih.govnumberanalytics.com This reaction is of significant importance in the synthesis of various biologically active molecules. A notable example is the reaction of phenylisoxazole-3-carbaldehyde derivatives with semicarbazide (B1199961) hydrochloride to produce the corresponding semicarbazones. This reaction proceeds via nucleophilic attack of the primary amine of the semicarbazide on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

A study on novel phenylisoxazole semicarbazone derivatives demonstrated that these compounds could be synthesized in good yields. The characterization of these products confirmed the formation of the imine linkage.

Table 2: Synthesis of Semicarbazone from a Phenylisoxazole-3-carbaldehyde Derivative

| Aldehyde Reactant | Reagent | Product |

|---|

The formation of imines is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. nih.gov

Oxidation and Reduction Pathways of the Carbaldehyde Moiety

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, 5-chloroisoxazole-3-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄). chemguide.co.uk The reaction with potassium permanganate is typically carried out in a basic solution, followed by acidification to yield the carboxylic acid. The use of milder oxidizing agents can also be effective and may be preferable to avoid potential side reactions with the isoxazole (B147169) ring or the chloro substituent.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (5-chloroisoxazol-3-yl)methanol, is readily accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. ugm.ac.idnih.gov The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, although its higher reactivity may require more stringent reaction conditions to avoid unwanted side reactions. chemistrysteps.com

The general reaction for the reduction with sodium borohydride can be represented as: 4 R-CHO + NaBH₄ + 4 H₂O → 4 R-CH₂OH + NaB(OH)₄

Table 3: Oxidation and Reduction Products of this compound

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ or H₂CrO₄ | 5-Chloroisoxazole-3-carboxylic acid |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The aldehyde group is an excellent substrate for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most important methods for this transformation.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (phosphorane). organic-chemistry.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgnrochemistry.com This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. organic-chemistry.org The phosphonate carbanion is generated by treating a phosphonate ester with a base, such as sodium hydride or potassium tert-butoxide. The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which are easily removed from the reaction mixture, simplifying purification. wikipedia.org

Table 4: Expected Products of Olefination Reactions

| Reaction | Reagent | Expected Product |

|---|---|---|

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(5-Chloroisoxazol-3-yl)acrylonitrile |

Reactivity of the Chloro Substituent (C5)

The chlorine atom at the C5 position of the isoxazole ring is susceptible to nucleophilic attack, particularly through a nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The isoxazole ring is an electron-deficient aromatic system, which activates the C5 position towards nucleophilic attack. The presence of the electronegative nitrogen and oxygen atoms in the ring facilitates the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

A study on the reactivity of 5-chloroisoxazoles has shown that they can react with various nucleophiles, such as amines, to yield 5-amino-substituted isoxazoles. mdpi.com These reactions are often carried out by heating the 5-chloroisoxazole with an excess of the amine, sometimes in the presence of a base like potassium carbonate in a solvent such as DMF. mdpi.com However, the reactivity can be limited with less nucleophilic amines like anilines. mdpi.com

Interestingly, the initial products of SNAr on 5-chloroisoxazoles can undergo further transformations. For example, it has been reported that 5-chloroisoxazoles can isomerize to 2H-azirine-2-carbonyl chlorides in the presence of an iron(II) catalyst, which then react with nucleophiles. mdpi.com

Table 5: Examples of SNAr Reactions with 5-Chloroisoxazoles

| Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Morpholine | K₂CO₃, DMF, reflux | 5-Morpholinoisoxazole derivative |

These studies highlight the utility of the chloro substituent as a leaving group, enabling the introduction of a variety of functional groups at the C5 position of the isoxazole ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C5 position of the isoxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for elaborating the core structure. While research on 4-haloisoxazoles is more common, the principles extend to the 5-chloro analogue. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the chloroisoxazole with a boronic acid or ester to form a new C-C bond. The process is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. nih.gov This method is effective for introducing aryl and heteroaryl substituents at the C5 position, significantly increasing molecular diversity. nih.govnih.gov

Heck Coupling: The Heck reaction allows for the vinylation of the C5 position by coupling the chloroisoxazole with an alkene, such as a styrene (B11656) derivative, using a palladium catalyst. nih.govrsc.org This transformation introduces unsaturated moieties, which can be valuable for subsequent synthetic manipulations.

Sonogashira Coupling: To introduce an alkyne group at the C5 position, the Sonogashira coupling is employed. nih.govwikipedia.org This reaction typically uses a dual catalyst system of a palladium complex and a copper(I) salt, such as CuI, in the presence of a base like triethylamine (B128534). wikipedia.orgnih.gov The resulting alkynylisoxazoles are versatile intermediates for further reactions, including cycloadditions.

A summary of representative conditions for these cross-coupling reactions, adapted from studies on analogous haloisoxazoles, is presented below.

| Coupling Reaction | Coupling Partner | Typical Catalyst(s) | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | DME, Toluene, Water |

| Heck | Styrene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diethylamine | THF, DMF |

Reductive Dehalogenation Strategies

The removal of the chlorine atom from the C5 position to yield the parent 5-H-isoxazole-3-carbaldehyde is a key transformation. This reductive dehalogenation can be accomplished through several methods. A common approach involves the use of zinc powder in a protic medium, such as aqueous ammonium (B1175870) chloride, which provides a simple and mild route for halogen/hydrogen exchange.

Alternative strategies include catalytic transfer hydrogenation or radical-based dehalogenations. organic-chemistry.org For instance, systems using a photoredox catalyst like Ru(bpy)₃Cl₂ in the presence of a hydrogen atom donor can effectively reduce aryl halides. organic-chemistry.org Another method involves using metal hydrides or catalytic hydrogenation with a palladium catalyst, although care must be taken to avoid reduction of the aldehyde or the isoxazole ring. The general mechanism for many of these reductions involves the formation of an aryl radical intermediate, which then abstracts a hydrogen atom from the solvent or a donor molecule. mdpi.com

Reactivity of the Isoxazole Ring System

The isoxazole ring is an electron-deficient aromatic system, which dictates its reactivity profile. The presence of the electronegative oxygen and nitrogen atoms, combined with the electron-withdrawing aldehyde and chloro substituents, significantly influences its behavior in chemical reactions. chemicalbook.com

Electrophilic Aromatic Substitution Limitations and Pathways

The isoxazole ring is generally considered a π-deficient heterocycle due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. pitt.edu The additional presence of a C3-carbaldehyde and a C5-chloro group further withdraws electron density, making classical electrophilic aromatic substitution (EAS) at the C4 position exceptionally difficult. chemistrysteps.comlibretexts.org Reactions like Friedel-Crafts alkylation or acylation are generally not feasible under standard conditions. pitt.edu While five-membered heterocycles are typically more reactive than six-membered ones, the combined deactivating effect of the substituents and the ring heteroatoms in this compound presents a significant barrier to EAS. youtube.com

Ring-Opening and Rearrangement Reactions of the Isoxazole Nucleus (e.g., to Azirines)

One of the most significant reactions of the 5-chloroisoxazole scaffold is its isomerization to a 2H-azirine derivative. researchgate.net This transformation serves as a powerful synthetic tool, converting the isoxazole into a highly strained and reactive three-membered ring. The reaction is efficiently catalyzed by iron(II) chloride (FeCl₂), which facilitates the rearrangement of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides at room temperature. acs.orgnih.govnih.govmdpi.com

This rearrangement provides access to a variety of 2H-azirine-2-carboxylic acid derivatives, as the resulting carbonyl chloride is a reactive acylating agent that can be trapped in situ with various nucleophiles like amines, alcohols, or pyrazoles. acs.orgnih.gov Other catalysts, such as rhodium(II) carboxylates, have also been employed for the isomerization of related 5-heteroatom-substituted isoxazoles. organic-chemistry.org The reaction can also be induced thermally or photochemically, often proceeding through different intermediates. acs.orgaip.orgrsc.org

| Starting Material | Reaction Type | Catalyst/Conditions | Product Intermediate |

|---|---|---|---|

| 5-Chloroisoxazole | Metal-catalyzed Isomerization | FeCl₂·4H₂O, rt | 2H-Azirine-2-carbonyl chloride |

| 5-Alkoxyisoxazole | Metal-catalyzed Isomerization | Rh₂(Piv)₄, rt | 2H-Azirine-2-carboxylate |

| Generic Isoxazole | Photochemical Isomerization | UV light (hν) | 2H-Azirine |

| Generic Isoxazole | Thermal Isomerization | Heat (Δ) | 2H-Azirine |

Cycloaddition Reactions Involving the Isoxazole Ring

While isoxazoles are most famously formed via 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne or alkene, the participation of the aromatic isoxazole ring itself in subsequent cycloaddition reactions is not a common transformation. wikipedia.orgorganic-chemistry.orgnih.gov The aromatic stability of the ring makes it a reluctant participant in reactions like the Diels-Alder cycloaddition, which would require the disruption of this stability. Some studies on related heterocycles like oxadiazoles (B1248032) show they can undergo an inverse-electron-demand Diels-Alder reaction, but this reactivity is not typically observed for the more stable isoxazole nucleus. nih.gov Therefore, the isoxazole ring in this compound is generally considered unreactive as a diene or dipolarophile under normal conditions.

Mechanistic Investigations of Key Transformations

Transition-Metal-Catalyzed Cross-Coupling Reactions: The mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is well-established and proceeds through a catalytic cycle. nih.gov The cycle typically involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the isoxazole, forming a Pd(II) intermediate. researchgate.net

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. researchgate.net

Reductive Dehalogenation: The mechanism for reductive dehalogenation with zinc metal is believed to proceed through a single electron transfer (SET) from the metal surface to the chloroisoxazole. This forms a radical anion, which then rapidly fragments to release a chloride ion and generate an isoxazolyl radical. This radical subsequently abstracts a hydrogen atom from a proton source in the medium, such as water or ammonium ions, to yield the dehalogenated product.

Ring-Opening to Azirine: The mechanism of the isoxazole-to-azirine rearrangement depends on the conditions.

Catalytic Isomerization: In the Fe(II)-catalyzed reaction, the Lewis acidic iron center likely coordinates to the isoxazole, facilitating the cleavage of the weak N-O bond. acs.orgnih.gov This leads to a cascade that results in the formation of the strained azirine ring. DFT calculations suggest the reaction selectivity is controlled by thermodynamic factors. acs.orgnih.gov

Photochemical/Thermal Isomerization: Under photochemical or thermal conditions, the reaction is proposed to proceed via the cleavage of the N-O bond to form a vinylnitrene diradical intermediate. aip.orgnih.gov This highly reactive intermediate can then rapidly collapse to form the 2H-azirine. aip.orgacs.org

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The elucidation of reaction mechanisms for isoxazole derivatives often involves a synergistic approach, combining spectroscopic analysis and computational modeling. While no specific studies focusing solely on this compound were identified, the methodologies applied to analogous compounds provide a framework for understanding its potential chemical transformations.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental in characterizing reactants, intermediates, and products of reactions involving isoxazole rings. For instance, in reactions leading to the formation of isoxazoles, these methods are crucial for confirming the structure of the resulting heterocyclic system.

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for investigating the reaction mechanisms of isoxazole chemistry. researchgate.netrsc.orgrsc.org These computational approaches can model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. For example, in the context of cycloaddition reactions to form isoxazoles, DFT studies can help to understand the regioselectivity and the electronic demands of the reaction. rsc.orgrsc.org Computational models have been used to investigate the transformation of isoxazoles into substituted pyridines, suggesting that a Lewis acid can significantly lower the activation barriers for cycloaddition. rsc.orgrsc.org In such studies, the calculated energy profiles for different potential pathways can reveal the most likely mechanism.

A theoretical investigation on isoxazole derivatives using different functionals of density functional theory, such as B3LYP, has been employed to calculate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This information is valuable for predicting the reactivity of the molecule.

Kinetic Studies of Rate-Determining Steps

Kinetic studies are essential for understanding the sequence of events in a chemical reaction and identifying the rate-determining step. Although no specific kinetic data for reactions of this compound have been reported, general principles from studies of other heterocyclic compounds can be applied.

The rate of a reaction involving an isoxazole derivative can be influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. For a hypothetical reaction of this compound, one could anticipate that the electron-withdrawing nature of both the chloro group and the aldehyde group would significantly impact the electron density of the isoxazole ring and, consequently, its reactivity.

For instance, in a nucleophilic substitution reaction, the rate might be dependent on the concentration of both the isoxazole substrate and the nucleophile. The determination of the reaction order with respect to each reactant would be a critical first step in elucidating the mechanism.

Stereochemical Outcomes in Asymmetric Transformations

Asymmetric transformations involving isoxazole derivatives are of significant interest, particularly in the synthesis of chiral molecules for pharmaceutical applications. The stereochemical outcome of such reactions is determined by the facial selectivity of the approach of a reagent to the isoxazole ring or a substituent.

While there is no specific information on asymmetric reactions of this compound, studies on related heterocyclic aldehydes have shown that the stereoselectivity can be controlled by using chiral catalysts or auxiliaries. The aldehyde group in this compound provides a handle for such transformations, for example, in asymmetric aldol (B89426) reactions or reductions.

The inherent chirality of a catalyst or the presence of a chiral auxiliary can create a diastereomeric transition state, leading to the preferential formation of one enantiomer or diastereomer over the other. The isoxazole ring itself can influence the stereochemical course of a reaction due to its specific geometry and electronic properties. For example, in a reaction involving the aldehyde group, the isoxazole ring may sterically hinder one face of the carbonyl group, directing the attack of a nucleophile to the less hindered face.

Application of 5 Chloroisoxazole 3 Carbaldehyde As a Building Block in Complex Molecule Synthesis

Synthesis of Novel Heterocyclic Systems Utilizing 5-Chloroisoxazole-3-carbaldehyde

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of novel heterocyclic systems. The aldehyde group readily participates in condensation and cycloaddition reactions, while the chloro-substituted isoxazole (B147169) ring offers a handle for further functionalization or ring-transformation reactions.

Annulation Reactions to Form Fused Heterocycles

The aldehyde functionality of this compound is a key feature that allows for its use in annulation reactions to construct fused heterocyclic systems. These reactions typically involve the condensation of the aldehyde with a suitable binucleophile, followed by a cyclization step to form a new ring fused to the isoxazole core.

One prominent example of this strategy is the synthesis of isoxazolo[5,4-b]pyridines. While direct examples starting from this compound are not extensively documented, the general approach involves the reaction of a 5-aminoisoxazole with a 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.govnih.govclockss.org The aldehyde group in this compound can be readily converted to a variety of functional groups that can participate in such cyclizations. For instance, Knoevenagel condensation with active methylene (B1212753) compounds can generate a,ß-unsaturated systems, which are poised for subsequent cyclization to form fused pyridines or other heterocyclic rings. nih.gov The synthesis of isoxazolo[5,4-b]pyridines has been achieved through microwave-assisted multi-component reactions in water, highlighting a green chemistry approach to these valuable scaffolds. nih.gov

The following table summarizes representative examples of annulation reactions leading to fused isoxazole systems, illustrating the potential synthetic pathways for derivatives of this compound.

| Starting Materials | Reaction Type | Fused Heterocycle | Reference |

| 5-Aminoisoxazole, Arylglyoxal, Malononitrile | One-pot, Ultrasound-irradiated | Isoxazolo[5,4-b]pyridines | researchgate.net |

| 5-Aminoisoxazole, 1,3-Dicarbonyl compounds | Tandem reaction | Polycyclic-fused isoxazolo[5,4-b]pyridines | nih.gov |

| 3-Aminoisoxazolo[5,4-b]pyridine, Aryl sulfonic chlorides | Classical and microwave methods | Sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives | nih.gov |

Construction of Spirocyclic Systems

The construction of spirocyclic systems, where two rings share a single atom, represents a significant challenge in synthetic chemistry. This compound can serve as a valuable starting material for the synthesis of spiro-isoxazole derivatives. The aldehyde group can react with various nucleophiles to initiate a sequence of reactions leading to the formation of a spirocyclic junction.

A notable application in this area is the synthesis of spiro[indole-3,5'-isoxazoles]. Although direct synthesis from this compound is not explicitly detailed, analogous reactions provide a clear blueprint. For instance, the acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes yields 4'H-spiro[indole-3,5'-isoxazoles]. nih.govresearchgate.net The aldehyde group of this compound could be transformed into a nitroalkene functionality, thus enabling its participation in such spirocyclization reactions. Furthermore, a one-pot procedure involving the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles followed by a Brønsted acid-assisted spirocyclization has been developed for the diastereoselective preparation of 4'H-spiro[indole-3,5'-isoxazoles]. rsc.orgnih.gov

The table below presents examples of synthetic routes towards spiro-isoxazole systems, which could be adapted for use with this compound.

| Starting Materials | Reaction Type | Spirocyclic System | Reference |

| Indoles, Nitrostyrenes | Acid-assisted [4+1]-cycloaddition | 4'H-Spiro[indole-3,5'-isoxazoles] | nih.govresearchgate.net |

| (2-Nitroalkenyl)indoles, Grignard reagents | Conjugate addition/spirocyclization | 4'H-Spiro[indole-3,5'-isoxazoles] | rsc.orgnih.gov |

Macrocyclization Strategies

Macrocycles, cyclic molecules containing large rings, are of significant interest in medicinal chemistry and materials science. While specific examples of macrocyclization strategies directly employing this compound are not prevalent in the literature, the bifunctional nature of this compound suggests its potential in this area. The aldehyde and the chloro-isoxazole moieties can be envisioned to participate in intramolecular cyclization reactions to form large ring systems.

For instance, the aldehyde could be reacted with a long-chain molecule containing a terminal nucleophile, followed by an intramolecular reaction involving the chloro-isoxazole ring to close the macrocycle. The development of such strategies would open up new avenues for the synthesis of novel isoxazole-containing macrocycles with unique properties.

Role in the Synthesis of Scaffolds for Chemical Biology Research

The isoxazole moiety is a recognized privileged structure in medicinal chemistry, and its incorporation into diverse molecular scaffolds is a key strategy in drug discovery. This compound serves as an excellent starting point for the generation of such scaffolds for chemical biology research.

Derivatization for Probe and Ligand Development

The development of chemical probes and ligands is crucial for understanding biological processes and for identifying new therapeutic targets. The aldehyde group of this compound is a versatile handle for the introduction of various functionalities to create tailored probes and ligands.

For example, the aldehyde can be readily converted into hydrazones, oximes, and other derivatives. Phenylisoxazole-carbaldehyde isonicotinylhydrazone derivatives have been synthesized and evaluated for their antitubercular activity, demonstrating the potential of such derivatization in generating biologically active molecules. researchgate.net The chloro substituent on the isoxazole ring provides an additional site for modification, allowing for the fine-tuning of the properties of the resulting probes and ligands.

Scaffold Diversity Generation via Combinatorial Approaches

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large libraries of compounds. This compound is an ideal building block for combinatorial synthesis due to its reactivity and the potential for introducing diversity at multiple points.

The aldehyde group can be utilized in a variety of multicomponent reactions to generate diverse scaffolds. For instance, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been used to generate isoxazole-based combinatorial libraries on solid phase. nih.gov These libraries were synthesized using reactions such as the Baylis-Hillman reaction, Michael addition, and reductive amination, showcasing the versatility of the aldehyde functionality. The synthesis of isoxazolo[5,4-b]pyridines via microwave-assisted multi-component reactions in water also highlights a methodology suitable for library synthesis. nih.gov The ability to generate large and diverse libraries of isoxazole-containing compounds is invaluable for screening against biological targets and identifying new lead compounds for drug development.

The following table provides an overview of combinatorial approaches that can be applied to this compound for scaffold diversity generation.

| Combinatorial Strategy | Key Reactions | Resulting Scaffolds | Reference |

| Solid-phase synthesis | Baylis-Hillman, Michael addition, Reductive amination | Highly functionalized isoxazole-based libraries | nih.gov |

| Microwave-assisted multi-component reaction | Tandem reaction | Polycyclic-fused isoxazolo[5,4-b]pyridines | nih.gov |

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all components, represent a highly efficient and atom-economical approach to molecular diversity. The aldehyde functionality of this compound makes it a prime candidate for inclusion in well-known MCRs such as the Passerini and Ugi reactions.

While specific literature detailing the use of this compound in MCRs is not extensively documented, its structure is well-suited for established MCR protocols that utilize an aldehyde component.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a cornerstone of MCR chemistry, combining an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgwikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations. semanticscholar.orgmdpi.com The aldehyde carbon of this compound would serve as the electrophilic center, reacting with the nucleophilic isocyanide and the carboxylic acid. The resulting product would incorporate the 5-chloroisoxazole moiety, offering a route to highly functionalized peptidomimetic structures.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the P-3CR by including a fourth component, typically a primary amine. wikipedia.org This reaction involves the initial condensation of the aldehyde (this compound) and the amine to form an imine. wikipedia.org Subsequent reaction with the isocyanide and carboxylic acid leads to a bis-amide product. wikipedia.org The Ugi reaction is highly valued for its ability to rapidly generate diverse libraries of complex molecules from simple building blocks. nih.gov The inclusion of the 5-chloroisoxazole unit would introduce a unique heterocyclic element with potential for further chemical modification. Research has shown that other complex, halogenated, and heteroaromatic aldehydes can participate effectively in Ugi reactions, suggesting the viability of this compound as a substrate. researchgate.net

The efficiency and scope of MCRs are critical for their application in areas like drug discovery and materials science. For the Passerini and Ugi reactions, the yields are generally high, and the reactions tolerate a wide variety of functional groups on each component. wikipedia.orgwikipedia.org

The table below illustrates the general components for these reactions, where this compound would serve as the aldehyde.

Table 1: General Components for Passerini and Ugi Reactions

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Product |

|---|---|---|---|---|---|

| Passerini (P-3CR) | Aldehyde (e.g., this compound) | Carboxylic Acid | Isocyanide | - | α-Acyloxy Amide |

| Ugi (U-4CR) | Aldehyde (e.g., this compound) | Amine | Carboxylic Acid | Isocyanide | Bis-Amide |

The efficiency of these reactions is often high, with many proceeding rapidly at room temperature. wikipedia.org The diversity of the final products can be readily expanded by varying the other components (amine, carboxylic acid, isocyanide), making this a powerful strategy for creating chemical libraries based on the 5-chloroisoxazole scaffold. nih.gov

Precursor to Chiral Auxiliaries and Ligands

The development of methods for asymmetric synthesis is a paramount goal in modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This compound and its derivatives serve as foundational materials for creating chiral molecules that can direct the stereochemical outcome of a reaction.

The isoxazole and its reduced form, isoxazoline (B3343090), are considered "privileged" heterocyclic scaffolds in medicinal chemistry and have gained attention as components of chiral ligands for asymmetric catalysis. acs.org The aldehyde group of this compound is a key functional handle for elaboration into more complex chiral structures.

An important application is in the synthesis of chiral bis(isoxazoline) ligands. These ligands, analogous to the well-established bis(oxazoline) (BOX) ligands, can coordinate with metal centers to create a chiral environment that forces a reaction to proceed with high enantioselectivity. wikipedia.orgnih.gov For example, a chiral spiro bis(isoxazoline) ligand, known as SPRIX, was synthesized and used in a copper-catalyzed asymmetric Michael addition reaction. acs.org The ligand-metal complex effectively controlled the facial selectivity of the reaction, demonstrating the potential of the isoxazoline framework in asymmetric catalysis. acs.org

Table 2: Application of a Chiral Isoxazoline Ligand in Asymmetric Catalysis

| Reaction | Catalyst/Ligand | Substrate | Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|

This pioneering work established that isoxazoline-based ligands can effectively induce chirality in metal-catalyzed transformations, opening a new avenue for ligand design. acs.org

The structural rigidity and the presence of two heteroatoms (N, O) for metal coordination make the isoxazoline ring an attractive scaffold for new chiral ligands. acs.org The synthesis of the first chiral spiro bis(isoxazoline) ligands (SPRIXs) highlights the innovation in this area. acs.org

The synthesis of these novel ligands involves a key double intramolecular nitrile oxide cycloaddition. acs.org The resulting spirocyclic backbone provides a rigid structure that reduces conformational flexibility, which is often crucial for achieving high enantioselectivity in catalytic reactions. acs.org The X-ray crystal structure of a copper complex of SPRIX confirmed its ability to act as a hexacoordinated ligand, validating the design concept. acs.org

The development of such novel ligands from isoxazole-related precursors is significant because it expands the toolkit available to synthetic chemists. The ability to transform the isoxazoline rings within these ligands into other functional groups, such as γ-amino alcohols or β-hydroxy ketones, further increases their potential versatility. acs.org The successful application of SPRIX, even with moderate enantioselectivity in its initial test, demonstrated a strong "ligand-acceleration" effect and confirmed that isoxazolines are a promising new class of chiral ligands for asymmetric synthesis. acs.org

Advanced Spectroscopic and Analytical Methodologies for Research on 5 Chloroisoxazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studiesnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 5-Chloroisoxazole-3-carbaldehyde and its derivatives. nih.gov One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For the parent compound, ¹H NMR would reveal a characteristic signal for the aldehydic proton and another for the proton on the isoxazole (B147169) ring. Similarly, ¹³C NMR would show distinct resonances for the carbonyl carbon, the carbons of the isoxazole ring, and any substituent carbons. mdpi.com These spectra are crucial for verifying the successful synthesis of the target compound and its analogues. researchgate.net

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)researchgate.netslideshare.netprinceton.edu

While 1D NMR is powerful, complex derivatives of this compound often require advanced two-dimensional (2D) NMR experiments to resolve overlapping signals and definitively establish connectivity. These techniques separate data into two frequency dimensions, revealing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. slideshare.net For a derivative of this compound with an alkyl chain, COSY would show cross-peaks between adjacent protons, allowing for the complete assignment of the chain's spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates proton signals with the signals of directly attached carbon atoms. epfl.ch This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For the parent molecule, it would unambiguously link the isoxazole ring proton to its corresponding carbon and the aldehydic proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three (and sometimes four) bonds. epfl.ch HMBC is critical for piecing together the molecular skeleton, especially for identifying quaternary carbons (carbons with no attached protons) and connecting different fragments of a molecule. For instance, it could show a correlation between the aldehydic proton of this compound and the C3 carbon of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY identifies nuclei that are close to each other in space (typically within 5 Å). slideshare.net This is particularly useful for determining stereochemistry and conformation. In derivatives where different spatial arrangements (isomers) are possible, NOESY can confirm the specific configuration by showing correlations between protons that are spatially proximate but not necessarily coupled through bonds. researchgate.net

The following table summarizes the primary applications of these 2D NMR techniques in the study of this compound derivatives.

Table 1: Application of 2D NMR Techniques

| Technique | Correlation Type | Information Gained | Example Application for Derivatives |

|---|---|---|---|

| COSY | ¹H—¹H (through-bond) | Identifies coupled proton networks (spin systems). | Mapping proton connectivity in alkyl or aryl substituents. |

| HSQC | ¹H—¹³C (one-bond) | Assigns carbon signals based on attached protons. | Linking each proton signal to its corresponding carbon atom in the molecular backbone. |

| HMBC | ¹H—¹³C (multiple-bond) | Connects molecular fragments and identifies quaternary carbons. | Confirming the connection between a substituent and the isoxazole ring. |

| NOESY | ¹H—¹H (through-space) | Determines spatial proximity of protons, revealing stereochemistry and conformation. | Distinguishing between E/Z isomers in hydrazone derivatives. researchgate.net |

Solid-State NMR Applications

For derivatives of this compound that are crystalline solids, amorphous powders, or part of a polymeric matrix, solid-state NMR (ssNMR) is an essential analytical tool. ucl.ac.uk Unlike solution-state NMR, ssNMR provides information about the molecule in its solid form, which can be crucial for understanding its bulk properties. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. nih.gov ssNMR is particularly important for characterizing materials where single crystals suitable for X-ray crystallography cannot be grown. It can be used to confirm the structure of insoluble polymers derived from this compound, study the conformation of the molecule within a crystal lattice, and analyze its interaction within drug delivery systems. ucl.ac.uknih.gov

Dynamic NMR Studies

Dynamic NMR (DNMR) is employed to study chemical processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. mdpi.com In many derivatives of this compound, such as amides or hydrazones formed at the aldehyde group, rotation around the C-N bond can be hindered. This restricted rotation can lead to the existence of multiple conformers (rotamers) that are in slow exchange, resulting in the duplication of signals in the NMR spectrum at room temperature. mdpi.com By recording NMR spectra at various temperatures, researchers can study this dynamic behavior. As the temperature increases, the rate of rotation increases, causing the distinct signals for each conformer to broaden and eventually coalesce into a single averaged signal. Analyzing these changes allows for the determination of the energy barrier to rotation and provides insight into the molecule's conformational stability. mdpi.com

Mass Spectrometry Techniques for Molecular Characterization and Reaction Monitoringsciencedataexperts.com

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of a molecule's elemental formula from its measured mass. nih.gov For any newly synthesized derivative of this compound, HRMS is the definitive method to confirm its identity. mdpi.com The experimentally measured mass is compared to the theoretically calculated mass for the expected formula. A close match provides strong evidence that the correct compound has been formed. This technique is indispensable for differentiating between compounds that may have the same nominal mass but different elemental compositions.

The table below illustrates a hypothetical HRMS result for the parent compound, this compound.

Table 2: Example HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₂ClNO₂ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 146.9796 |

| Found Mass | 146.9799 |

| Mass Error | +2.0 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor or parent ions) are selected, subjected to fragmentation through collision with an inert gas, and the resulting fragment or product ions are then analyzed. capes.gov.brcapes.gov.br This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For this compound, MS/MS analysis could reveal characteristic losses, such as the loss of a chlorine atom, the carbonyl group (CO), or cleavage of the isoxazole ring itself. By examining the masses of the fragment ions, chemists can piece together the structure of the original molecule, confirming the connectivity of its atoms. This technique is especially valuable for distinguishing between structural isomers, which have the same molecular weight but different atomic arrangements, and for identifying metabolites or degradation products in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for the separation, identification, and quantification of components within a mixture. In the context of this compound research, these techniques are crucial for assessing the purity of synthesized compounds and for analyzing the composition of reaction mixtures.

GC-MS is particularly suitable for volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component. This allows for the identification of the target compound, as well as any impurities or byproducts. For instance, GC-MS analysis can confirm the presence of the desired this compound and reveal the existence of any residual starting materials or side-products from its synthesis. nih.govnih.gov

LC-MS is employed for compounds that are not amenable to GC analysis due to low volatility or thermal instability. The liquid chromatograph separates the components in a liquid mobile phase, and the mass spectrometer provides mass-to-charge ratio data for identification. This technique is invaluable for monitoring the progress of reactions involving this compound, allowing researchers to track the consumption of reactants and the formation of products over time.

A study on the synthesis of isoxazole derivatives utilized these techniques to characterize the synthesized compounds. nih.gov The molecular weights of the derivatives were confirmed by mass spectrometry, ensuring the successful synthesis of the target molecules. nih.gov

Table 1: Application of GC-MS and LC-MS in the Analysis of Isoxazole Derivatives

| Analytical Technique | Application | Information Obtained |

|---|---|---|

| GC-MS | Purity assessment of volatile derivatives | Identification and quantification of the target compound and volatile impurities. |

| Analysis of reaction byproducts | Identification of side-products formed during synthesis. | |

| LC-MS | Purity assessment of non-volatile derivatives | Identification and quantification of the target compound and non-volatile impurities. |

| Reaction monitoring | Tracking the concentration of reactants and products over time. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.

Characteristic Vibrational Modes of the Isoxazole Ring and Aldehyde Group

The IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its constituent functional groups.

The aldehyde group exhibits several characteristic absorption bands. The most prominent is the strong C=O stretching vibration, which for aromatic and α,β-unsaturated aldehydes typically appears in the range of 1710-1685 cm⁻¹. orgchemboulder.com Another key feature is the C-H stretching vibration of the aldehyde group, which usually appears as a pair of weak to moderate bands in the 2830-2695 cm⁻¹ region. orgchemboulder.comtutorchase.com The C-H bending vibrations can also be observed. uomustansiriyah.edu.iq

The isoxazole ring has a set of characteristic vibrations. Studies on isoxazole and its derivatives have provided detailed assignments of these modes. au.dkresearchgate.netacs.org These include ring stretching vibrations, C-H in-plane and out-of-plane bending, and ring breathing modes. The presence of the chlorine substituent on the isoxazole ring will influence the positions of these vibrational bands.

Table 2: Characteristic Vibrational Frequencies for Aldehyde and Isoxazole Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch (conjugated) | 1710 - 1685 | Strong |

| Aldehydic C-H Stretch | 2830 - 2695 | Weak to Moderate | |

| Aldehydic C-H Bend | 945 - 780 | Moderate | |

| Isoxazole Ring | Ring Stretching | ~1600 - 1300 | Variable |

| C-H Bending | ~1200 - 800 | Variable |

Note: The exact positions of these bands can be influenced by the molecular environment and substituents.

In Situ IR/Raman for Reaction Monitoring

In situ IR and Raman spectroscopy are powerful techniques for monitoring chemical reactions in real-time. nih.govyoutube.com By inserting a probe directly into the reaction vessel, spectra can be continuously recorded, providing valuable kinetic and mechanistic information. researchgate.netnih.gov For reactions involving this compound, this allows for the tracking of the disappearance of reactant-specific bands and the appearance of product-specific bands. For example, the diminishing intensity of the aldehyde C=O stretching band could be monitored alongside the emergence of new bands corresponding to the product, providing a direct measure of reaction progress.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. colab.wsnih.gov For this compound and its derivatives, this technique provides invaluable insights into their molecular structure and intermolecular interactions in the solid state.

Determination of Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study of a derivative of this compound would reveal crucial structural details. The analysis would determine the planarity of the isoxazole ring and the orientation of the aldehyde group relative to the ring. jst.go.jp It would also provide precise bond lengths and angles, offering a detailed picture of the molecular geometry.

Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions that govern the crystal packing. nih.govrsc.orgias.ac.in These can include hydrogen bonds (e.g., C-H···O or C-H···N), halogen bonds involving the chlorine atom, and π-π stacking interactions between the isoxazole rings of adjacent molecules. Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of the solid material. ias.ac.in Studies on similar isoxazole derivatives have highlighted the importance of such weak intermolecular forces in defining the crystal architecture. nih.gov

Co-crystallization Studies with Reactants or Catalysts

Co-crystallization is a technique where two or more different molecules are crystallized together to form a single, ordered crystalline structure. In the context of this compound, co-crystallization with specific reactants or catalysts could provide a "snapshot" of the interactions that occur prior to or during a chemical reaction.

By obtaining a co-crystal structure, it is possible to directly observe the non-covalent interactions between the isoxazole derivative and another molecule. nih.gov This can reveal, for example, how a catalyst might bind to the aldehyde group to facilitate a reaction or how two reactants orient themselves in the solid state before a topochemical reaction. This information is highly valuable for understanding reaction mechanisms at a molecular level and for the rational design of new catalysts and solid-state reactions.

Computational Chemistry and Theoretical Investigations of 5 Chloroisoxazole 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular behavior. For 5-Chloroisoxazole-3-carbaldehyde, these calculations can elucidate its electronic structure, which dictates its physical and chemical properties. By modeling the molecule in silico, it is possible to predict its reactivity towards other chemical species, guiding experimental studies.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry—by minimizing the total electronic energy.

For heterocyclic systems similar to this compound, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311G++(d,p), is commonly used to perform geometry optimizations. ulima.edu.peresearchgate.net This level of theory has proven effective in predicting structural parameters and energetic properties for various phenylisoxazole-carbaldehyde derivatives. ulima.edu.peresearchgate.netresearchgate.net The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations until a minimum energy conformation is found. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Table 1: Typical Parameters Obtained from DFT Calculations for Isoxazole (B147169) Derivatives

| Parameter | Description | Relevance |

| Ground State Energy | The total electronic energy of the molecule in its most stable conformation. | Used to compare the relative stability of different isomers or conformers. |

| Bond Lengths (Å) | The equilibrium distances between the nuclei of bonded atoms. | Provides a detailed picture of the molecular structure. |

| Bond Angles (°) & Dihedral Angles (°) | The angles between adjacent bonds and planes, respectively. | Defines the three-dimensional shape and steric environment of the molecule. researchgate.net |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Indicates how the molecule will interact with polar solvents and electric fields. |